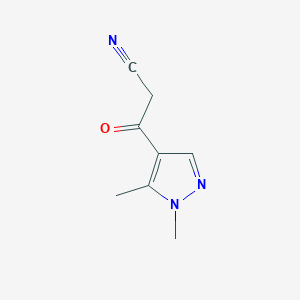

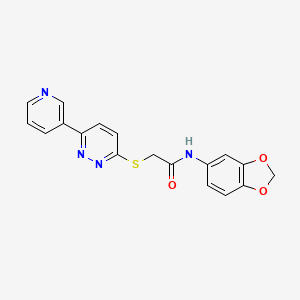

![molecular formula C20H23N3O3S2 B2504294 N-(benzo[d]thiazol-5-yl)-4-(N-butyl-N-ethylsulfamoyl)benzamide CAS No. 922969-39-9](/img/structure/B2504294.png)

N-(benzo[d]thiazol-5-yl)-4-(N-butyl-N-ethylsulfamoyl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(benzo[d]thiazol-5-yl)-4-(N-butyl-N-ethylsulfamoyl)benzamide is a compound that likely shares structural similarities with benzamide derivatives, which are known for their diverse biological activities. Although the specific compound is not directly mentioned in the provided papers, the papers do discuss various benzamide derivatives with different substituents and their biological properties, such as anticancer, antimicrobial, anti-inflammatory, and psychotropic activities .

Synthesis Analysis

The synthesis of benzamide derivatives often involves the formation of Schiff's bases and subsequent reactions with various reagents. For example, paper describes a microwave-assisted, solvent-free synthesis of benzamide derivatives containing a thiadiazole scaffold. Similarly, paper discusses a green synthesis approach for N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzamides using water as the reaction medium. These methods highlight the trend towards more environmentally friendly and efficient synthetic routes for benzamide derivatives.

Molecular Structure Analysis

The molecular structure of benzamide derivatives is characterized by the presence of a benzamide moiety and various substituents that can influence the compound's biological activity. For instance, paper reports a single crystal X-ray study to determine the conformational features of a benzothiazol-2-yl derivative, which is crucial for understanding the compound's interaction with biological targets.

Chemical Reactions Analysis

Benzamide derivatives can undergo various chemical reactions depending on their substituents. Paper describes the reaction of N-(5-R-benzyl-1,3-thiazol-2-yl)-2-chloroacetamides with sulfur and morpholine to yield novel imidazole-2-carboxamides. These reactions are essential for the diversification of the chemical space and the discovery of new compounds with potential biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives, such as solubility, stability, and melting point, are influenced by their molecular structure. The presence of different functional groups can lead to compounds with varying degrees of lipophilicity and hydrophilicity, which in turn affects their pharmacokinetic properties. Paper discusses the optimization of a benzamide derivative leading to a potent stearoyl-CoA desaturase-1 inhibitor with good oral drug-like behavior, indicating favorable absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties.

科学的研究の応用

Antimicrobial and Antifungal Activity

Compounds structurally related to N-(benzo[d]thiazol-5-yl)-4-(N-butyl-N-ethylsulfamoyl)benzamide, such as various sulfonyl-substituted nitrogen-containing heterocyclic systems, have demonstrated significant antimicrobial and antifungal activity. These substances have shown sensitivity to both Gram-positive and Gram-negative bacteria, and exhibit antifungal activity against Candida albicans. Specifically, compound 4-butoxy-N-{5-[({[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl] carbomoyl} methyl) sulfanyl]-1,3,4-thiadiazol-2-yl} benzamide was identified with high antimicrobial activity, indicating its potential for further research (Sych et al., 2019).

Anticancer Activity

This compound derivatives have also been explored for their anticancer potential. A series of substituted N-(benzo[d]thiazol-5-yl) benzamide derivatives were synthesized and evaluated for their efficacy against various cancer cell lines. These compounds exhibited moderate to excellent anticancer activity, with some showing higher effectiveness than reference drugs (Ravinaik et al., 2021).

Antibacterial and Antifungal Evaluation

Other studies have focused on synthesizing and evaluating the antibacterial and antifungal properties of this compound and its derivatives. These studies have shown that certain compounds in this class possess marked antibacterial activity, particularly against Gram-positive bacterial strains, and demonstrate potent antifungal effects (Chawla, 2016).

Supramolecular Gelators

In addition to antimicrobial and anticancer applications, these compounds have been studied as supramolecular gelators. Specifically, N-(thiazol-2-yl)benzamide derivatives have been synthesized and investigated for their gelation behavior, elucidating the role of methyl functionality and multiple non-covalent interactions on gelation/non-gelation behavior using a crystal engineering approach (Yadav & Ballabh, 2020).

作用機序

Safety and Hazards

特性

IUPAC Name |

N-(1,3-benzothiazol-5-yl)-4-[butyl(ethyl)sulfamoyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N3O3S2/c1-3-5-12-23(4-2)28(25,26)17-9-6-15(7-10-17)20(24)22-16-8-11-19-18(13-16)21-14-27-19/h6-11,13-14H,3-5,12H2,1-2H3,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFDBZXXWNQIUHY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)SC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

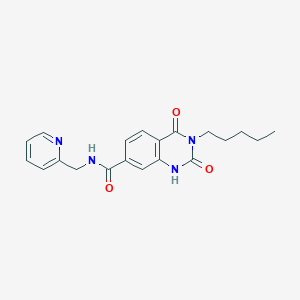

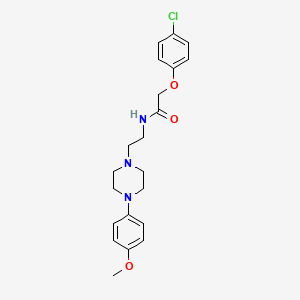

![4-[3-(4-Chloro-3-nitrophenyl)-1,2,4-oxadiazol-5-yl]pyridine](/img/structure/B2504218.png)

![3,4-dimethoxy-N-[3-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]benzamide](/img/structure/B2504223.png)

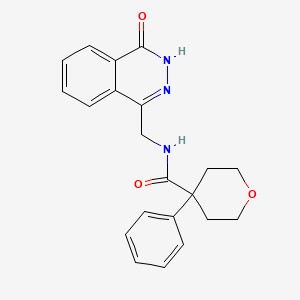

![N-((5-(2-methyl-2,3-dihydrobenzofuran-6-yl)isoxazol-3-yl)methyl)-2-(6-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2504224.png)

![methyl [1-(4-methoxyphenyl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate](/img/structure/B2504229.png)

![2-[(3-Chlorophenyl)methylsulfanyl]-1-(4-nitrophenyl)sulfonyl-4,5-dihydroimidazole](/img/structure/B2504231.png)

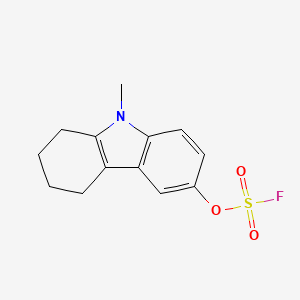

![7-(4-chlorophenyl)-5-methyl-N-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2504232.png)

![3-ethyl-N-[(3-fluoro-4-methoxyphenyl)methyl]-N-phenyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2504234.png)